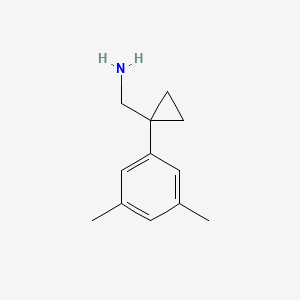
(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,5-Dimetilfenil)ciclopropil)metanamina: es un compuesto orgánico con la fórmula molecular C12H17N. Es un derivado ciclopropílico de la metanamina, que presenta un grupo 3,5-dimetilfenilo unido al anillo ciclopropílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (1-(3,5-dimetilfenil)ciclopropil)metanamina generalmente implica la ciclopropanación de un precursor adecuado, seguido de una aminación. Un método común es la reacción de cloruro de 3,5-dimetilbencilo con bromuro de ciclopropilmagnesio para formar el derivado ciclopropílico, que luego se trata con amoníaco o una amina para producir el producto final .
Métodos de producción industrial: La producción industrial de (1-(3,5-dimetilfenil)ciclopropil)metanamina puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para producir aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo amino puede ser reemplazado por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica.
Sustitución: Diversos nucleófilos como haluros, alcoholes y tioles.
Principales productos formados:
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Aminas, alcoholes.
Sustitución: Haluros, éteres, tioéteres.
Aplicaciones Científicas De Investigación
Química: En química, la (1-(3,5-dimetilfenil)ciclopropil)metanamina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única la convierte en un intermedio valioso en la síntesis orgánica.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar los efectos de los grupos ciclopropílicos en la actividad biológica. Puede servir como un compuesto modelo para comprender las interacciones de las moléculas que contienen ciclopropilo con los objetivos biológicos.
Medicina: Las posibles aplicaciones en medicina incluyen el desarrollo de nuevos productos farmacéuticos. Las características estructurales del compuesto pueden conferir propiedades farmacológicas únicas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: En el sector industrial, la (1-(3,5-dimetilfenil)ciclopropil)metanamina se puede utilizar en la producción de productos químicos y materiales especiales. Su reactividad y propiedades estructurales lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de la (1-(3,5-dimetilfenil)ciclopropil)metanamina implica su interacción con objetivos moleculares como enzimas y receptores. El grupo ciclopropílico puede influir en la afinidad de unión y la especificidad del compuesto, afectando su actividad biológica. Las vías y los objetivos moleculares exactos dependerían de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares:
- (3,5-Dimetilfenil)metanamina
- Ciclopropilmetanamina
- (1-(2,4-Dimetilfenil)ciclopropil)metanamina
Comparación: En comparación con la (3,5-dimetilfenil)metanamina, la (1-(3,5-dimetilfenil)ciclopropil)metanamina tiene un grupo ciclopropílico adicional, que puede alterar significativamente sus propiedades químicas y biológicas. La presencia del anillo ciclopropílico puede mejorar la estabilidad y reactividad del compuesto, haciéndolo más adecuado para ciertas aplicaciones. De manera similar, la comparación con la ciclopropilmetanamina destaca la influencia del grupo 3,5-dimetilfenilo en las propiedades generales del compuesto.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
[1-(3,5-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-11(6-9)12(8-13)3-4-12/h5-7H,3-4,8,13H2,1-2H3 |
Clave InChI |
LSTXHBKESLODFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2(CC2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
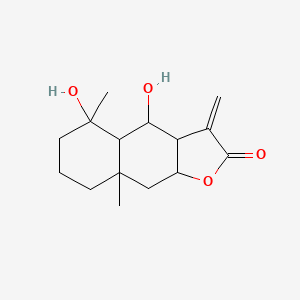

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
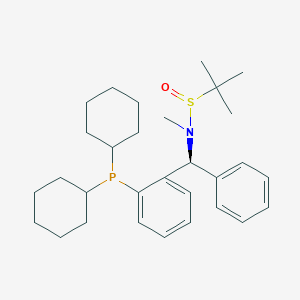
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
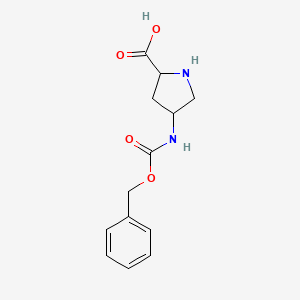
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
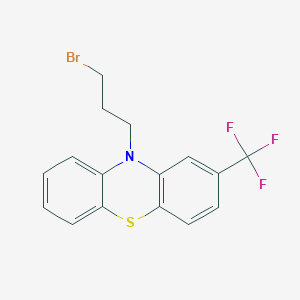

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)

![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

